molecular formula C21H25FN2O4S B2549028 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922004-02-2

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2549028
CAS RN: 922004-02-2
M. Wt: 420.5
InChI Key: GIYQTMGWQDMGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O4S and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalytic Asymmetric Mannich Reaction

The compound is an integral part of studies involving the organocatalyzed asymmetric Mannich reaction, particularly in reactions between 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines. This process yields seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters, showcasing excellent yields, diastereo- and enantioselectivities. This technique is pivotal in the synthesis of pharmacophores with significant medicinal chemistry applications, indicating the compound's importance in developing therapeutics (Bing Li, Ye Lin, D. Du, 2019).

Photodynamic Therapy for Cancer

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlights the compound's potential in photodynamic therapy (PDT). These derivatives exhibit remarkable properties such as high singlet oxygen quantum yield, which is crucial for Type II photodynamic mechanisms. Their effectiveness in generating singlet oxygen, combined with good fluorescence properties, underscores their utility in treating cancer via PDT, offering a non-invasive therapeutic strategy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including analogs similar in structure to the compound , have demonstrated high-affinity inhibition of kynurenine 3-hydroxylase. Such inhibitors are essential for exploring the pathophysiological role of the kynurenine pathway in neuronal injury, offering insights into potential therapeutic interventions for neurodegenerative diseases (S. Röver, A. Cesura, P. Huguenin, R. Kettler, A. Szente, 1997).

COX-2 Inhibition for Rheumatoid Arthritis and Acute Pain

4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, structurally related to the compound of interest, have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2). The introduction of a fluorine atom into these molecules has significantly enhanced their selectivity for COX-2 over COX-1, leading to the development of potent, highly selective, and orally active inhibitors like JTE-522. These inhibitors are in clinical trials for treating conditions such as rheumatoid arthritis and acute pain, highlighting the compound's relevance in developing anti-inflammatory therapeutics (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).

Antioxidant and Enzyme Inhibitory Activities

Compounds incorporating benzenesulfonamide motifs, including structures akin to the query compound, have been assessed for their antioxidant properties and inhibitory effects on critical enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These activities are crucial for the therapeutic management of diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating the compound's potential for developing multifunctional therapeutic agents (Nabih Lolak, M. Boğa, Muhammed Tuneğ, Gulcin Karakoc, Suleyman Akocak, C. Supuran, 2020).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-14(2)12-24-18-11-16(8-9-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-7-5-6-15(22)10-17/h5-11,14,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQTMGWQDMGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.